3-Chlorocinnoline
CAS No.: 17404-90-9
Cat. No.: VC21297307
Molecular Formula: C8H5ClN2
Molecular Weight: 164.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17404-90-9 |
---|---|
Molecular Formula | C8H5ClN2 |
Molecular Weight | 164.59 g/mol |
IUPAC Name | 3-chlorocinnoline |
Standard InChI | InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H |
Standard InChI Key | REUOCJLVDZPJEK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(N=N2)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(N=N2)Cl |
Introduction
Chemical Structure and Physical Properties
3-Chlorocinnoline is characterized by its molecular formula C8H5ClN2, containing a bicyclic heterocyclic structure with two nitrogen atoms in the six-membered rings. The chlorine atom at position 3 creates distinctive electronic and steric properties that differentiate it from other cinnoline derivatives. Based on related compounds, we can establish the following properties:
Key Physical Properties
The physical properties of 3-Chlorocinnoline determine its handling characteristics and potential applications in various fields:
Property | Value |
---|---|
Molecular Formula | C8H5ClN2 |
Molecular Weight | 164.59 g/mol |
Physical State | Crystalline solid |
Melting Point | Approximately 140-145°C |
Solubility | Soluble in polar organic solvents |
Storage Conditions | Sealed in dry conditions, 2-8°C |
Structural Characteristics
The structural features of 3-Chlorocinnoline contribute significantly to its reactivity pattern and potential applications:
Synthesis Methods
Several synthetic approaches have been developed for the preparation of chlorinated cinnoline derivatives, which may be applicable to 3-Chlorocinnoline synthesis.
Synthetic Pathways
Based on related quinoline chemistry, potential synthesis routes for 3-Chlorocinnoline may include:
Through Quinoline Intermediates
Another synthetic approach involves:
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Preparation of 2-chloro-3-formyl quinoline
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Subsequent transformation to the cinnoline ring system
Optimization Parameters
Successful synthesis of 3-Chlorocinnoline depends on several critical parameters:
Parameter | Optimal Conditions |
---|---|
Temperature | 80-90°C for initial reaction |
Reaction Time | 4-16 hours depending on substituents |
Solvent System | DMF for initial reactions |
Purification | Recrystallization from ethyl acetate |
Chemical Reactivity
The reactivity of 3-Chlorocinnoline is significantly influenced by the presence of the chlorine substituent and the heterocyclic nitrogen atoms.
Key Reaction Types
3-Chlorocinnoline participates in several types of reactions:
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Nucleophilic substitution at the chlorine position
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Electrophilic substitution at available ring positions
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Coordination with metal centers through nitrogen atoms
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Functionalization reactions for derivative synthesis
Reactivity Comparison
Comparing 3-Chlorocinnoline with related compounds provides insight into its unique reactivity profile:
Compound | Relative Nucleophilic Substitution Rate | Relative Stability |
---|---|---|
3-Chlorocinnoline | Moderate | High |
6-Bromo-3-chlorocinnoline | Moderate (position 3), Low (position 6) | Very high |
2-Chloro-3-formyl quinoline | High (aldehyde position), Moderate (chlorine position) | Moderate |
Applications in Medicinal Chemistry
3-Chlorocinnoline demonstrates significant potential in pharmaceutical research and development due to its unique structural features.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing 3-Chlorocinnoline derivatives for specific applications:
Role in Organic Synthesis
3-Chlorocinnoline serves as an important building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds.
Synthetic Applications
Key synthetic applications include:
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Preparation of pharmaceutical intermediates
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Synthesis of advanced materials with specific properties
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Development of chemical probes for biological research
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Construction of complex molecular architectures
Functionalization Strategies
Various approaches can be employed to functionalize 3-Chlorocinnoline:
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Cross-coupling reactions at the chlorine position
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Nucleophilic substitution reactions
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Directed metalation followed by electrophilic quenching
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Cycloaddition reactions involving the nitrogen atoms
Analytical Characterization
Proper characterization of 3-Chlorocinnoline and its derivatives is essential for confirming structure and purity.
Spectroscopic Properties
Standard analytical techniques provide characteristic data for 3-Chlorocinnoline:
Analytical Method | Characteristic Features |
---|---|
FTIR | Characteristic C=N stretching bands; C-Cl stretching |
NMR (1H) | Distinctive aromatic proton signals |
NMR (13C) | Characteristic carbon signals for the heterocyclic system |
Mass Spectrometry | Molecular ion peak and fragmentation pattern |
Based on related compounds, 3-Chlorocinnoline can be analyzed using Perkin-Elmer FTIR using KBr discs and NMR spectroscopy using CDCl3 as solvent with TMS as internal reference .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide effective methods for analyzing 3-Chlorocinnoline:
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TLC monitoring during synthesis using appropriate solvent systems
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HPLC analysis for purity determination
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GC-MS for structural confirmation and quantitative analysis
Current Research Trends
Research involving 3-Chlorocinnoline continues to evolve, with several emerging areas of interest.
Medicinal Chemistry Research
Current investigations focus on:
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Developing novel derivatives with enhanced biological activities
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Exploring structure-activity relationships to optimize pharmaceutical properties
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Targeting specific disease pathways through rational drug design
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Investigating combination therapies involving 3-Chlorocinnoline derivatives
Synthetic Methodology Advancements
Recent advances in synthetic approaches include:
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Development of more efficient and selective synthetic routes
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Application of green chemistry principles to cinnoline synthesis
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Exploration of novel catalytic systems for functionalization
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Scale-up considerations for industrial applications
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